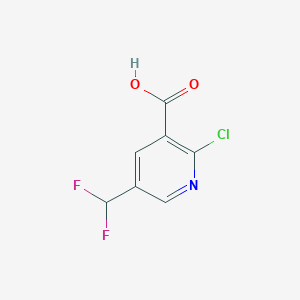

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid

Description

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative with a difluoromethyl substituent at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₅ClF₂NO₂, and its structure combines electron-withdrawing groups (Cl, CF₂H) with a carboxylic acid, making it a versatile intermediate in medicinal and agrochemical synthesis. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the chlorine atom contributes to electronic modulation .

Properties

CAS No. |

1256813-20-3 |

|---|---|

Molecular Formula |

C7H4ClF2NO2 |

Molecular Weight |

207.56 g/mol |

IUPAC Name |

2-chloro-5-(difluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4ClF2NO2/c8-5-4(7(12)13)1-3(2-11-5)6(9)10/h1-2,6H,(H,12,13) |

InChI Key |

LQGYBZFCUSEOGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield the desired product . Another approach involves the direct fluorochlorination of 3-methylpyridine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and catalysts, as well as the control of reaction temperature and pressure, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the difluoromethyl group can produce a carboxylic acid derivative.

Scientific Research Applications

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogs:

Key Observations :

Biological Activity

2-Chloro-5-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which imparts unique physicochemical properties that can influence its biological effects. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of this compound can be represented as follows:

This compound features a pyridine ring with a carboxylic acid group and a difluoromethyl substituent, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have shown that compounds containing difluoromethyl groups can exhibit enhanced binding affinity due to their unique electronic properties, which can stabilize interactions with target proteins.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. For instance, a study focusing on pyridine derivatives found that certain substituted pyridines exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The difluoromethyl group may enhance the lipophilicity of the molecule, allowing for better membrane penetration and increased efficacy against bacterial strains .

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of halogens in these compounds often correlates with improved potency against cancer cell lines .

Case Studies

- Antibacterial Activity : A series of experiments demonstrated the effectiveness of difluoromethylpyridine derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could inhibit bacterial growth at low concentrations, suggesting potential for development as new antibacterial agents .

- Anticancer Activity : In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The compound was tested against various cancer types, showing IC50 values in the micromolar range, indicating its potential as an anticancer drug candidate .

Research Findings and Tables

| Study | Target Organism/Cell Line | Activity | IC50/MIC |

|---|---|---|---|

| Study A | Staphylococcus aureus | Antibacterial | 32 μg/mL |

| Study B | Escherichia coli | Antibacterial | 16 μg/mL |

| Study C | Cancer Cell Line X | Anticancer | 5 μM |

| Study D | Cancer Cell Line Y | Anticancer | 10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.